4-Acetamidobenzenesulfonyl azide

Description

Contextualizing 4-Acetamidobenzenesulfonyl Azide (B81097) within Sulfonyl Azide Chemistry

Sulfonyl azides are a class of organic compounds characterized by the presence of a sulfonyl group (-SO2-) directly attached to an azide functional group (-N3). This unique combination of functionalities imparts distinctive reactivity to these molecules. 4-Acetamidobenzenesulfonyl azide fits within this class as an arylsulfonyl azide, where the sulfonyl group is attached to a benzene (B151609) ring. The presence of the acetamido (-NHCOCH3) group at the para position (the 4-position) of the benzene ring influences the electronic properties and stability of the molecule, distinguishing it from other sulfonyl azides like p-toluenesulfonyl azide (TsN3) and methanesulfonyl azide (MsN3). guidechem.comorgsyn.org The acetamido group can modulate the reactivity of the azide, and the sulfonamide byproduct of its reactions is often easily separable, which is a practical advantage in synthesis. orgsyn.org

Significance of the Azide Functional Group in Organic Synthesis and Beyond

The azide functional group (-N3) is a cornerstone of modern organic synthesis, valued for its diverse reactivity. wikipedia.organdrews.edu Organic azides are compounds containing this functional group. wikipedia.org Although some low molecular weight azides can be hazardous, their utility in the research laboratory is extensive. wikipedia.org

One of the most celebrated applications of the azide group is in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which forms stable triazole rings. wikipedia.orgwikipedia.org This reaction is known for its reliability and is widely used in various fields, including drug discovery and materials science. wikipedia.org

Furthermore, azides serve as precursors to amines through reduction reactions, such as the Staudinger reaction using phosphines or through hydrogenolysis. wikipedia.org They can also act as nitrene precursors, which are highly reactive intermediates that can undergo a variety of transformations, including C-H insertion and cyclopropanation reactions. The ability of the azide group to release dinitrogen gas (N2) is a thermodynamic driving force for many of its reactions. wikipedia.org

The azide anion itself is a good nucleophile and can participate in substitution reactions with both aliphatic and aromatic compounds. wikipedia.org This reactivity allows for the introduction of the azide functionality into a wide range of molecules, setting the stage for subsequent transformations. wikipedia.org

Historical Perspective on Sulfonyl Azide Chemistry and its Evolution

The history of organic azides dates back to the 19th century, with the preparation of phenyl azide by Peter Griess in 1864. wikipedia.org Theodor Curtius later discovered hydrazoic acid (HN3) and described the Curtius rearrangement of acyl azides. wikipedia.org The development of sulfonyl azides as useful reagents followed, with p-toluenesulfonyl azide (tosyl azide) becoming a common choice for diazo transfer reactions. orgsyn.org

However, safety concerns associated with tosyl azide and methanesulfonyl azide spurred the search for safer alternatives. guidechem.comorgsyn.org This led to the development and popularization of reagents like this compound (p-ABSA). orgsyn.orgorgsyn.org Research has shown p-ABSA to be a safer and more convenient reagent for many applications, particularly in diazo transfer reactions, where it can effectively introduce a diazo group into active methylene (B1212753) compounds. guidechem.comorgsyn.org The evolution of sulfonyl azide chemistry reflects a continuous effort to enhance safety and efficiency while expanding the synthetic utility of this important class of reagents.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C8H8N4O3S | |

| Molar Mass | 240.24 g/mol | |

| Appearance | White to amber to dark purple crystalline solid | enamine.net |

| Melting Point | 107-111 °C | |

| Solubility | Insoluble in water; Soluble in dichloromethane | enamine.net |

| Crystal Structure | Monoclinic, space group P21 | chemicalbook.com |

Key Applications in Organic Synthesis

| Application | Description | References |

| Diazo Transfer Reagent | Transfers a diazo group (=N2) to activated methylene compounds to form α-diazocarbonyl compounds. | enamine.netguidechem.comorgsyn.org |

| Synthesis of N-Sulfonylamides | Reacts with terminal alkynes and water in the presence of a copper(I) catalyst. | orgsyn.org |

| Hydroazidation Catalyst | Used for the preparation of organoazides. | chemicalbook.com |

| Synthesis of Heterocycles | Employed in the synthesis of various nitrogen-containing heterocycles. | andrews.edu |

| Safer Azide Source | A safer alternative to sodium azide and other sulfonyl azides like tosyl azide and mesyl azide. | orgsyn.orgorgsyn.orgysu.edu |

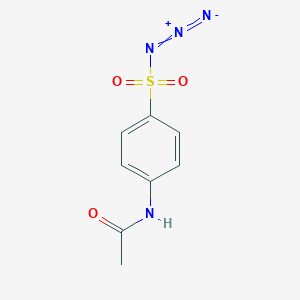

Structure

2D Structure

Propriétés

IUPAC Name |

N-(4-azidosulfonylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O3S/c1-6(13)10-7-2-4-8(5-3-7)16(14,15)12-11-9/h2-5H,1H3,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTMHWRHEGDRTPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10408598 | |

| Record name | 4-Acetamidobenzenesulfonyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2158-14-7 | |

| Record name | 4-Acetamidobenzenesulfonyl azide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2158-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Acetamidobenzenesulfonyl azide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002158147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2158-14-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82543 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Acetamidobenzenesulfonyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Preparations

Canonical Synthetic Routes for 4-Acetamidobenzenesulfonyl Azide (B81097)

The most common and well-documented method for preparing 4-acetamidobenzenesulfonyl azide is through the nucleophilic substitution of its corresponding sulfonyl chloride. orgsyn.org This reaction involves treating p-acetamidobenzenesulfonyl chloride with an azide salt, typically sodium azide. orgsyn.org

The established procedure involves dissolving p-acetamidobenzenesulfonyl chloride in a solvent like acetone, followed by the addition of an aqueous solution of sodium azide. orgsyn.org The mixture is stirred for an extended period, typically around 12 hours, to ensure complete reaction. The product, being insoluble in water, precipitates upon pouring the reaction mixture into a large volume of water. orgsyn.org The resulting white solid can then be filtered, dried, and further purified by recrystallization from a solvent such as toluene, yielding this compound with good purity and yield. orgsyn.org One reported procedure specifies a yield of 74%. orgsyn.org

Table 1: Reaction Parameters for the Synthesis of this compound orgsyn.org

| Parameter | Value |

|---|---|

| Starting Material | p-Acetamidobenzenesulfonyl chloride |

| Reagent | Sodium Azide (NaN₃) |

| Solvent System | Acetone / Water |

| Reaction Time | 12 hours |

| Work-up | Precipitation in water, filtration |

| Purification | Recrystallization from toluene |

This interactive table summarizes the key parameters for the canonical synthesis of this compound via nucleophilic substitution.

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic methods. One alternative approach involves the direct synthesis of sulfonyl azides from sulfonic acids using a one-pot system with reagents like triphenylphosphine/trichloroisocyanuric acid/sodium azide, which proceeds under mild conditions. researchgate.net Another strategy focuses on synthesizing sulfonyl azides from stable and readily available sulfonamides. acs.orgorganic-chemistry.org This method uses a diazo-transfer reagent like triflyl azide in a biphasic system, offering high yields and functional group tolerance. organic-chemistry.org

Development of Safer Azide Transfer Reagents

A significant area of research involving this compound is its use in creating safer alternatives to traditional, more hazardous azide sources.

To circumvent the dangers associated with traditional azide sources like sodium azide, new azide transfer reagents have been developed. ysu.edu One such reagent is formed from the reaction of this compound (p-ABSA) with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), a non-nucleophilic base. ysu.eduguidechem.comresearchgate.net This combination is highly effective for diazo transfer reactions, which are crucial for synthesizing α-diazoketones and other valuable intermediates. guidechem.com In these applications, DBU acts as a base to deprotonate an active methylene (B1212753) compound, which then reacts with p-ABSA to transfer the diazo group. guidechem.comthieme-connect.com This in-situ generation of a reactive species enhances safety and efficiency.

Traditional azide sources present notable safety challenges. Sodium azide is highly toxic and can form explosive heavy metal azides or the volatile and explosive hydrazoic acid when in contact with acids. ysu.edustanford.edu Other sulfonyl azides, such as tosyl azide and methanesulfonyl azide, also have safety concerns, including potential explosiveness. guidechem.comorgsyn.org

In contrast, this compound is recognized as a significantly safer alternative. guidechem.comorgsyn.org It is a stable, crystalline solid that is less hazardous to handle. orgsyn.org The sulfonamide by-product generated after the azide transfer is easily removed, often through simple filtration or extraction, which simplifies product purification. guidechem.com Researchers have recommended the use of p-ABSA over reagents like mesyl azide for safety reasons, especially in large-scale preparations. guidechem.comorgsyn.org

Table 2: Safety Profile Comparison of Azide Sources

| Azide Source | Key Safety Hazards | Advantages of this compound (p-ABSA) |

|---|---|---|

| Sodium Azide (NaN₃) | Highly toxic; forms explosive heavy metal azides; forms highly toxic and explosive hydrazoic acid with acids. ysu.edustanford.edu | Solid, non-volatile reagent; avoids formation of hydrazoic acid in non-acidic reaction media. ysu.edu |

| Tosyl Azide (TsN₃) | Potentially explosive nature. orgsyn.org | Considered a safer, more stable solid alternative. orgsyn.org |

| Mesyl Azide (MsN₃) | Potentially hazardous, though by-products are water-soluble. guidechem.comorgsyn.org | Recommended as a safer alternative for large-scale work; by-product is easily removed. guidechem.comorgsyn.org |

This interactive table provides a comparative analysis of the safety profiles of different azide sources.

Hydrolysis and Derivatization Strategies

This compound is not typically subjected to simple hydrolysis but is widely used in derivatization reactions where it transfers its azide or diazo group. It serves as a versatile building block for a wide array of organic compounds. chemicalbook.comsigmaaldrich.cn

The primary application of p-ABSA is as a diazo transfer agent for active methylene compounds in the presence of a base like DBU or triethylamine (B128534). orgsyn.orgguidechem.com This reaction is fundamental to the synthesis of α-diazocarbonyl compounds, which are key intermediates in reactions like Wolff rearrangements and cyclopropanations. guidechem.com

Beyond diazo transfer, p-ABSA is used in various other transformations:

Synthesis of N-sulfonylamides: It reacts with terminal alkynes and water in the presence of a copper catalyst to form N-sulfonylamides. orgsyn.org

Hydroazidation Catalyst: It can act as a catalyst for the preparation of organoazides. sigmaaldrich.cnfishersci.be

Reagent in Complex Syntheses: It is employed as a key reagent in multi-step syntheses, including the preparation of monosaccharide-derived alcohols and non-peptidic NK3 receptor antagonists. sigmaaldrich.cnfishersci.be It has also been used in rhodium-catalyzed cascade reactions and Suzuki-Miyaura cross-coupling reactions. sigmaaldrich.cnfishersci.be

Table 3: Key Derivatization Reactions of this compound

| Reaction Type | Reactants | Product Class | Reference |

|---|---|---|---|

| Diazo Transfer | Active methylene compound, Base (DBU, TEA) | α-Diazocarbonyl compounds | orgsyn.orgguidechem.com |

| N-sulfonylamide Synthesis | Terminal alkyne, Water, Cu(I) catalyst | N-sulfonylamides | orgsyn.org |

| Hydroazidation | Various substrates | Organoazides | sigmaaldrich.cnfishersci.be |

| Cascade Reactions | Vinylsulfonates, Rh catalyst | Complex cyclic compounds | sigmaaldrich.cnfishersci.be |

This interactive table outlines major derivatization strategies utilizing this compound.

Acid-Catalyzed Hydrolysis to 4-Aminobenzenesulfonyl Azide

The conversion of this compound to 4-aminobenzenesulfonyl azide is a crucial deprotection step that can be effectively achieved through acid-catalyzed hydrolysis. This reaction involves the removal of the acetyl group from the amino functionality, yielding the corresponding primary amine.

Research findings indicate that the synthesis of 4-aminobenzenesulfonyl azide can be accomplished as part of a two-step sequence starting from 4-acetamidobenzenesulfonyl chloride. The initial step involves the reaction of 4-acetamidobenzenesulfonyl chloride with sodium azide, which is then followed by acid hydrolysis to yield the final product, 4-aminobenzenesulfonyl azide. researchgate.net This method provides a pathway to obtaining the unprotected sulfonyl azide, which can then be used in further synthetic applications, such as the synthesis of novel azo dyes. researchgate.net

The process of acid hydrolysis is a standard and effective method for the deacetylation of aromatic amides. The reaction mechanism typically involves the protonation of the amide carbonyl oxygen by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to the formation of a tetrahedral intermediate. The collapse of this intermediate, followed by proton transfer and elimination of acetic acid, results in the formation of the protonated amine, which is then deprotonated to give the final 4-aminobenzenesulfonyl azide.

Reaction Scheme:

| Starting Material | Key Reagents | Product | Reaction Type |

|---|---|---|---|

| This compound | Acid (e.g., HCl) | 4-Aminobenzenesulfonyl Azide | Acid-Catalyzed Hydrolysis (Deacetylation) |

Reaction Mechanisms and Pathways

Diazo Transfer Reactions

Diazo transfer reactions are a cornerstone of the synthetic applications of 4-acetamidobenzenesulfonyl azide (B81097), enabling the introduction of a diazo group onto a substrate. guidechem.com This process is fundamental for the synthesis of α-diazoketones, which are valuable intermediates in various organic transformations. guidechem.com

4-Acetamidobenzenesulfonyl azide (p-ABSA) is an effective diazo transfer agent, comparable in reactivity to other sulfonyl azides like p-toluenesulfonyl azide. guidechem.comemory.edu Its utility stems from its ability to transfer a diazo group to active methylene (B1212753) compounds. guidechem.com A significant advantage of p-ABSA is that the resulting sulfonamide byproduct, 4-acetamidobenzenesulfonamide (B121751), is often easily separated from the desired diazo product by filtration, simplifying purification. researchgate.netthieme-connect.com This practical and cost-effective nature makes it an attractive alternative to other diazo transfer reagents. emory.edutandfonline.com While reagents like tosyl azide are also efficient, p-ABSA is often recommended for safety reasons, particularly in larger-scale preparations. guidechem.comorganic-chemistry.org

The mechanism of diazo transfer from a sulfonyl azide to a substrate, such as a primary amine, involves the nucleophilic attack of the amine on the terminal nitrogen atom of the azide group. researchgate.net This leads to the formation of the azido (B1232118) product and the release of the sulfonamide byproduct. researchgate.net In the context of active methylene compounds, the reaction is typically base-promoted. guidechem.com The base deprotonates the active methylene compound to form a carbanion, which then attacks the terminal nitrogen of the this compound. This is followed by an intramolecular cyclization and subsequent fragmentation to yield the diazo compound and the sulfonamide byproduct.

The acetamide (B32628) group in this compound contributes to the stability of the resulting diazo compounds. nih.gov The electronic delocalization provided by the acetamide group helps to stabilize the diazo functionality. nih.gov This stabilization is a key factor in the successful application of p-ABSA in diazo transfer reactions, allowing for the formation and isolation of otherwise reactive diazo intermediates.

A prominent application of this compound is in the synthesis of α-diazo carbonyl compounds, such as diethyl (1-diazo-2-oxopropyl)phosphonate, a versatile building block in organic synthesis. researchgate.net The synthesis involves the reaction of diethyl (2-oxopropyl)phosphonate with this compound in the presence of a base like sodium hydride. orgsyn.org The resulting diethyl (1-diazo-2-oxopropyl)phosphonate is a key reagent, for instance, in the Ohira-Bestmann homologation for the conversion of aldehydes to terminal alkynes. researchgate.netenamine.net

Table 1: Synthesis of Diethyl (1-diazo-2-oxopropyl)phosphonate orgsyn.org

| Reactant | Molar Equiv. |

| Diethyl (2-oxopropyl)phosphonate | 1.0 |

| Sodium Hydride (60% dispersion) | 1.0 |

| This compound | 1.0 |

This table presents the stoichiometry for a typical synthesis of diethyl (1-diazo-2-oxopropyl)phosphonate.

This compound is also effectively used for diazo transfer reactions with cyclic 1,3-dicarbonyl compounds. thieme-connect.com This reaction, typically conducted in the presence of a base like triethylamine (B128534) or DBU, leads to the formation of cyclic α-diazo-β-dicarbonyl compounds. thieme-connect.com For instance, the reaction with various 1,3-dicarbonyl compounds in acetonitrile (B52724) at low temperatures, followed by stirring at room temperature, results in rapid diazo transfer and the precipitation of the 4-acetamidobenzenesulfonamide byproduct, facilitating product isolation. thieme-connect.com This method has been successfully applied to synthesize a range of 2-diazo-1,3-dicarbonyl compounds. organic-chemistry.orgresearchgate.net

Cycloaddition Chemistry

Beyond diazo transfer, this compound participates in cycloaddition reactions, a class of reactions that form cyclic products. Substituted azides, in general, are 1,3-dipoles and can undergo cycloaddition reactions with alkenes and alkynes to form heterocyclic compounds. youtube.com While specific examples focusing solely on the cycloaddition reactions of this compound itself are less detailed in the provided context, it is known to be involved in copper-mediated intermolecular cycloadditions with terminal alkynes. orgsyn.org This reaction is believed to proceed through a ketenimine intermediate, which can then react with water to form N-sulfonylamides. orgsyn.org Such cycloaddition pathways expand the synthetic utility of this reagent. acs.orgnih.gov

Intramolecular Isomünchnone Cycloaddition Reactions

This compound serves as a key reagent in the intramolecular isomünchnone cycloaddition (IMIC) approach to synthesizing antitumor agents. fishersci.comsigmaaldrich.com This type of reaction typically involves the formation of a mesoionic intermediate, an isomünchnone, which then undergoes a [3+2] cycloaddition with an internal or external dipolarophile. The use of this compound in this context highlights its role in advanced synthetic strategies aimed at producing structurally complex and biologically active compounds. fishersci.comsigmaaldrich.com

Azide-Alkyne Cycloaddition (AAC)

This compound readily participates in azide-alkyne cycloaddition reactions. In a notable application, it reacts with terminal alkynes in the presence of a copper(I) catalyst to afford N-sulfonylamides. orgsyn.org This transformation is not a simple cycloaddition but proceeds through a cascade mechanism. It is proposed that the initial copper-catalyzed intermolecular cycloaddition between the sulfonyl azide and the alkyne is followed by the loss of molecular nitrogen (N₂) to form a ketenimine intermediate. orgsyn.org This intermediate is then trapped by water, which acts as both a solvent and a reagent, to yield the final N-sulfonylamide product. orgsyn.org The reaction proceeds efficiently at room temperature and is characterized by its broad substrate scope. orgsyn.org

For example, the reaction between this compound and phenylacetylene (B144264) in the presence of copper(I) cyanide and triethylamine in water yields N-(4-acetamidophenylsulfonyl)-2-phenylacetamide. orgsyn.org

| Sulfonyl Azide | Alkyne | Catalyst | Base | Solvent/Reagent | Product |

|---|---|---|---|---|---|

| This compound | Phenylacetylene | CuCN | Triethylamine | Water | N-(4-acetamidophenylsulfonyl)-2-phenylacetamide |

In other instances, the reaction of substituted benzenesulfonyl azides with certain alkynes, such as N,N-diethylaminoprop-1-yne, leads to the formation of stable 1,2,3-triazole derivatives. wmich.edu

Nitrene Chemistry

A significant facet of the reactivity of this compound involves the generation of nitrene intermediates. These high-energy, electron-deficient species are central to various nitrogen-transfer reactions.

Upon thermal or photochemical stimulation, sulfonyl azides like this compound can extrude a molecule of dinitrogen (N₂) to form a sulfonyl nitrene. nih.govnih.gov This intermediate is highly reactive and can exist in two electronic spin states: singlet and triplet. The reactivity of the nitrene is dictated by its spin state. chemrxiv.orgchemrxiv.org While singlet nitrenes often undergo concerted reactions, triplet nitrenes exhibit radical-like reactivity. chemrxiv.orgchemrxiv.org The generation of sulfonyl nitrenes from azide precursors is a cornerstone of modern synthetic methods for creating C-N bonds. nih.govnih.gov

The classical Curtius rearrangement involves the thermal decomposition of an acyl azide into an isocyanate via a concerted mechanism with loss of nitrogen gas. wikipedia.orgorganic-chemistry.org Sulfonyl azides, however, can undergo analogous but distinct rearrangement pathways.

One such pathway is the Oxygen-Shifted Curtius Rearrangement . nih.govresearchgate.net This reaction has been studied through the photodecomposition of related sulfonyl azides in cryogenic matrices. nih.gov Upon irradiation, the sulfonyl azide eliminates N₂ to form a transient triplet sulfonyl nitrene intermediate. nih.gov Subsequent photolysis of this nitrene induces a rearrangement where an oxygen atom from the sulfonyl group migrates to the nitrene nitrogen, resulting in the formation of a novel nitroso sulfoxide. nih.govresearchgate.net This pathway represents a significant rearrangement mechanism for sulfonyl nitrenes, diverging from the carbon-to-nitrogen migration seen in the standard Curtius rearrangement. nih.gov

| Rearrangement Type | Starting Material | Key Intermediate | Product | Reference |

|---|---|---|---|---|

| Curtius Rearrangement | Acyl Azide (R-C(O)N₃) | (Concerted, no nitrene) | Isocyanate (R-N=C=O) | wikipedia.orgnih.gov |

| Oxygen-Shifted Curtius Rearrangement | Sulfonyl Azide (R-SO₂N₃) | Sulfonyl Nitrene (R-SO₂N) | Nitroso Sulfoxide (R-S(O)NO) | nih.govresearchgate.net |

This compound is an effective reagent for the synthesis of N-sulfonyl sulfilimines via nitrene transfer to sulfides. chemrxiv.org A modern approach utilizes visible-light-mediated triplet energy transfer to the sulfonyl azide, which generates a triplet nitrene intermediate. chemrxiv.orgchemrxiv.org This triplet nitrene then reacts with a sulfide (B99878) through a single electron transfer (SET) based mechanism, which is distinct from the conventional pathway involving singlet nitrenes. chemrxiv.org

This photochemical method demonstrates remarkable functional group tolerance and is compatible with aqueous media, allowing for the late-stage functionalization of complex molecules. chemrxiv.org For instance, the reaction has been successfully applied to the dipeptide H-Gly-Met-OH in aqueous acetonitrile, showcasing its potential for modifying methionine residues in peptides and proteins. chemrxiv.org

Hydroazidation Reactions

This compound is employed as a reagent for the hydroazidation of olefins, a process that involves the formal addition of hydrazoic acid (HN₃) across a carbon-carbon double bond. fishersci.comsigmaaldrich.comnih.gov This transformation is a valuable tool for introducing the synthetically versatile azide functionality into organic molecules. nih.gov

Metal-catalyzed hydroazidation reactions have been developed where a sulfonyl azide, such as this compound, serves as the nitrogen source. nih.gov For example, cobalt or manganese catalysts can facilitate the hydroazidation of olefins using a silane (B1218182) as the hydrogen atom source and a sulfonyl azide as the azido group donor. nih.gov This methodology provides an efficient route to alkyl azides from a variety of mono-, di-, and trisubstituted olefins with good functional group tolerance. nih.gov The resulting alkyl azides are valuable intermediates that can be further transformed into amines or triazoles. nih.gov

This compound as a Hydroazidation Catalyst

This compound serves as a reagent in hydroazidation reactions, facilitating the preparation of organoazides. fishersci.be This application is a key feature of its utility in synthetic organic chemistry. The compound is specifically mentioned as a hydroazidation catalyst, enabling the addition of a hydrogen atom and an azide group across a double or triple bond, although the primary literature often refers to it as an azide source or diazo-transfer agent rather than a true catalyst in the strictest sense. fishersci.besigmaaldrich.comsigmaaldrich.cn Its role is to deliver the azide moiety to the substrate, often in the presence of a separate catalytic system. For instance, it is used in copper-catalyzed three-component reactions involving terminal alkynes and water to produce N-sulfonylamides, where water acts as the hydrogen source. orgsyn.org

Preparation of Organoazides

This compound is widely employed as a versatile reagent for the synthesis of a diverse range of organoazides. sigmaaldrich.comsigmaaldrich.cn Its primary function in this context is as a "diazo-transfer agent," where it transfers the diazo group (=N₂) to a substrate, typically a compound with an active methylene group. enamine.netguidechem.com This process is fundamental for creating α-diazoketones, which are crucial intermediates in various significant organic transformations, including Wolff rearrangements and cyclopropanations. guidechem.com

The compound is considered a safer alternative to other azidating agents like tosyl azide or methanesulfonyl azide. guidechem.com Its byproducts are often easily removed from the reaction mixture, simplifying purification. Research has demonstrated its effectiveness in diazo-transfer reactions with substrates such as β-dicarbonyl compounds, ketones, and phosphonates. guidechem.comchemicalbook.com For example, it has been successfully used in the synthesis of key intermediates for atisane (B1241233) diterpenes by reacting with a sterically hindered diketone. guidechem.com

The general scheme for a diazo transfer reaction using this compound on an active methylene compound is presented below:

| Reactants | Product | Byproduct |

| Active Methylene Compound (e.g., R-CO-CH₂-R') + this compound | Diazo Compound (R-CO-C(=N₂)-R') | 4-Acetamidobenzenesulfonamide |

This table illustrates the general transformation in a diazo transfer reaction.

C(sp³)–H Azidation via Photo-Hydrogen Atom Transfer (photo-HAT)

A significant advancement in synthetic chemistry involves the use of this compound (p-ABSA) for the direct azidation of unactivated C(sp³)–H bonds. nih.govrsc.org This method employs an earth-abundant photocatalyst, tetra-n-butylammonium decatungstate (TBADT), to achieve the transformation under mild conditions. nih.govresearchgate.net The reaction is notable for its ability to functionalize a variety of simple hydrocarbons with good functional group tolerance. nih.govrsc.org

The reaction proceeds via a radical mechanism initiated by a photo-hydrogen atom transfer (photo-HAT) process. nih.govresearchgate.net The key steps are:

Near-UV light irradiation excites the decatungstate anion ([W₁₀O₃₂]⁴⁻) to a highly reactive triplet state.

The excited photocatalyst abstracts a hydrogen atom from an unactivated C(sp³)–H bond of the substrate, generating an alkyl radical.

This alkyl radical is then trapped by this compound to form the desired alkyl azide product.

This catalytic approach overcomes the limitations of previous methods that required stoichiometric amounts of a photo-HAT reagent. nih.gov The use of p-ABSA as the azide source is crucial for the efficiency of this system. nih.govrsc.org

| Substrate (C-H Donor) | Catalyst System | Azide Source | Outcome |

| Unactivated Hydrocarbons | 1 mol% TBADT / Near UV Light | p-ABSA | Direct C(sp³)–H azidation in moderate to good yields. nih.govrsc.org |

| Alkyl Substrates | 1 mol% TBADT / Near UV Light | p-ABSA | Applicable to late-stage azidation with good functional group tolerance. nih.gov |

This table summarizes the key components and outcomes of the decatungstate-photocatalysed C(sp³)–H azidation reaction.

Radical Mechanisms and X-ray Irradiation Effects

Activation by Reduction of Sulfonyl Azide under X-ray Irradiation

This compound can be activated through reduction under X-ray irradiation. researchgate.net This process is facilitated by the generation of hydrated electrons (·H) during the radiolysis of water. researchgate.net When subjected to X-ray irradiation (e.g., 60 Gy at a rate of 6 Gy/min), the sulfonyl azide undergoes an efficient transformation. The reaction involves the reduction of the azide group, leading to the cleavage of the N-N₂ bond. This results in the formation of 4-acetamidobenzenesulfonamide and 4-aminobenzoic acid as the primary products. researchgate.net High-performance liquid chromatography (HPLC) analysis confirms the complete conversion of the starting material under these conditions. researchgate.net This X-ray-mediated reduction demonstrates a method for cleaving the sulfonyl azide moiety under specific, externally controlled conditions. researchgate.net

| Compound | Irradiation Conditions | Key Products | Mechanism |

| This compound | 20 µM solution, 60 Gy X-ray | 4-Acetamidobenzenesulfonamide, 4-aminobenzoic acid | Reduction of the azide moiety by hydrated electrons generated from water radiolysis. researchgate.net |

This table outlines the results of the X-ray irradiation of this compound.

Implications for Prodrug Activation

The selective activation of this compound by X-rays has significant implications for the development of novel cancer therapies, specifically in the field of prodrug activation. researchgate.net The strategy leverages the ability of radiotherapy to be targeted to a specific tumor location. By incorporating a sulfonyl azide group as a caging moiety on an anticancer drug, the drug remains inactive and less toxic as it circulates systemically. researchgate.netnih.gov

When the tumor is exposed to X-ray radiation, the localized irradiation triggers the reduction and cleavage of the azide group, uncaging and releasing the active drug directly at the tumor site. researchgate.net This approach offers the potential for simultaneous chemo-radiotherapy, where the radiation serves both a therapeutic purpose and as an activator for the chemotherapy. researchgate.net The reaction of this compound serves as a proof-of-concept for this strategy. researchgate.net This method could enhance the therapeutic efficacy of potent anticancer agents while minimizing the systemic toxicity that often limits their use. researchgate.netnih.gov This concept of radiation-induced prodrug activation could represent a new paradigm for achieving spatial and temporal control over cancer treatment. nih.gov

Spectroscopic and Computational Investigations of Reaction Intermediates and Mechanisms

Spectroscopic Characterization of Transient Species

Direct observation of fleeting intermediates like sulfonyl nitrenes is paramount for confirming reaction mechanisms. Techniques such as matrix-isolation spectroscopy are indispensable for this purpose, allowing for the trapping and characterization of species that would otherwise be undetectable.

Matrix-isolation infrared (IR) spectroscopy is a powerful technique used to study reactive intermediates. The method involves trapping the species of interest in a solid, inert gas matrix (such as argon or nitrogen) at cryogenic temperatures (typically below 20 K). This environment immobilizes the intermediates, preventing them from reacting further and allowing for their spectroscopic characterization.

In studies of analogous compounds like benzenesulfonyl azide (B81097), researchers have utilized this technique to investigate its decomposition pathways. researchgate.net Upon photolysis with UV light (e.g., 193 nm or 266 nm) in a cryogenic matrix, the azide precursor loses a molecule of nitrogen (N₂), generating the corresponding sulfonyl nitrene. researchgate.netnih.gov For example, the photodecomposition of benzenesulfonyl azide (PhS(O)₂N₃) in a solid argon matrix leads to the formation of the key intermediate, phenylsulfonyl nitrene (PhS(O)₂N), which exists in a triplet ground state. researchgate.net

The identification of this transient nitrene is accomplished by comparing its experimental IR spectrum with spectra predicted by quantum chemical calculations. Key vibrational modes, particularly the symmetric and asymmetric stretching frequencies of the sulfonyl (SO₂) group, are diagnostic. For the PhS(O)₂N intermediate, these bands appear at distinct wavenumbers that are in close agreement with theoretical predictions. researchgate.net This combination of experimental observation and computational validation provides unequivocal evidence for the formation of the sulfonyl nitrene intermediate. researchgate.netuc.ptresearchgate.net

| Vibrational Mode | Experimental IR Frequency (cm⁻¹, Ne matrix) | Calculated IR Frequency (cm⁻¹, B3LYP) | Reference |

|---|---|---|---|

| SO₂ asymmetric stretch | 1348.9 | 1349.0 | researchgate.net |

| SO₂ symmetric stretch | 1168.2 | 1168.0 | researchgate.net |

Isotopic labeling is a classic and effective method for unraveling reaction mechanisms. In the context of azides, substituting a ¹⁴N atom with its heavier isotope, ¹⁵N, at a specific position within the N₃ group allows researchers to track the fate of that particular nitrogen atom throughout a reaction. nih.gov

This technique is particularly insightful for diazo-transfer reactions, where an azide transfers two nitrogen atoms to a primary amine. By using a site-specifically ¹⁵N-labeled diazo-transfer reagent, such as γ-¹⁵N-labeled triflyl azide (TfNN¹⁵N) or o-nitrobenzenesulfonyl azide (o-NsNN¹⁵N), the mechanism can be probed. nih.govdntb.gov.uaresearchgate.net The position of the ¹⁵N label in the resulting product azide can be determined using IR and NMR spectroscopy.

IR Spectroscopy : The asymmetric stretching vibration of the azide group (νₐₛ(N₃)) is highly sensitive to isotopic substitution. A shift in this band to a lower frequency upon ¹⁵N labeling confirms the incorporation of the isotope. For example, the IR spectrum of γ-¹⁵N-labeled triflyl azide shows a strong band at 2126 cm⁻¹, confirming the label's position. nih.gov

NMR Spectroscopy : ¹⁵N NMR provides direct evidence of the label's location (α, β, or γ) within the azide moiety.

Studies using these methods have confirmed that the diazo-transfer reaction typically proceeds via a nucleophilic attack of the amine onto the terminal γ-nitrogen atom of the sulfonyl azide, as suggested by the Wong mechanism. nih.govnih.gov However, in some cases, such as with o-NsNN¹⁵N, a mixture of β- and γ-¹⁵N-labeled products can be formed, suggesting a more complex mechanism or competing pathways. dntb.gov.uaresearchgate.net

| Compound | Azide Asymmetric Stretch (νₐₛ(N₃)) Frequency (cm⁻¹) | Reference |

|---|---|---|

| Triflyl Azide (TfN₃) | ~2140 | nih.gov |

| γ-¹⁵N-Triflyl Azide (TfNN¹⁵N) | 2126 | nih.gov |

Quantum Chemical Calculations

Computational chemistry provides indispensable tools for studying the intricate details of reaction mechanisms that are often inaccessible to experiments alone. Methods like Density Functional Theory (DFT) and ab initio calculations allow for the exploration of potential energy surfaces and the precise characterization of molecular structures and properties.

Quantum chemical calculations are used to map the potential energy surface (PES) of a reaction. A PES illustrates the energy of a molecular system as a function of its geometry, revealing the most likely pathway from reactants to products. This involves locating and calculating the energies of stable molecules (reactants, intermediates, products) and transition states (the energy barriers between them). chemrxiv.orgunimi.itnih.gov

For the decomposition of sulfonyl azides, calculations using methods like DFT (e.g., B3LYP functional) and high-accuracy ab initio methods (e.g., CBS-QB3) have been instrumental. researchgate.net These studies have shown that the photodecomposition of benzenesulfonyl azide in a matrix likely follows a stepwise mechanism. researchgate.net The initial step is the cleavage of the Nα-Nβ bond to form the sulfonyl nitrene and N₂. This nitrene intermediate can then undergo further reactions, such as rearrangement. The calculations support this stepwise pathway by showing that the energy barrier for the concerted fragmentation into phenylnitrene (PhN) and SO₂ is significantly higher than the barrier for the initial N₂ loss. researchgate.net

Beyond energetics, quantum chemical calculations provide detailed information about the geometric and vibrational properties of molecules. ijnc.irtcichemicals.com By optimizing the geometry of a molecule like 4-acetamidobenzenesulfonyl azide or its intermediates, theoretical values for bond lengths, bond angles, and dihedral angles can be obtained. semanticscholar.org

Furthermore, the calculation of harmonic vibrational frequencies is a crucial step. researchgate.netnih.govmdpi.com These calculated frequencies, when appropriately scaled to account for systematic errors in the computational method, can be compared directly with experimental IR and Raman spectra. semanticscholar.org A strong agreement between the calculated and experimental spectra serves several purposes:

It confirms the identity of the synthesized compound.

It validates the computed geometry as an accurate representation of the molecule.

It allows for the confident assignment of each band in the experimental spectrum to a specific molecular vibration (e.g., C=O stretch, SO₂ stretch, N₃ stretch). semanticscholar.orgnih.gov

This computational analysis was performed for the closely related [4-(sulfonylazide)phenyl]-1-azide, where DFT calculations using the B3LYP functional and the 6-31G* basis set successfully reproduced the experimental IR spectrum and allowed for a detailed assignment of the vibrational modes. semanticscholar.org

| Parameter | Calculated Value | Reference |

|---|---|---|

| S-N (azide) Bond Length | 1.68 Å | semanticscholar.org |

| N-N (central) Bond Length | 1.25 Å | semanticscholar.org |

| N-N (terminal) Bond Length | 1.13 Å | semanticscholar.org |

| O=S=O Bond Angle | 122.1° | semanticscholar.org |

| Vibrational Assignment | Calculated Frequency (B3LYP/6-31G*) | Experimental FT-IR Frequency | Reference |

|---|---|---|---|

| Azide (N₃) Asymmetric Stretch | 2140 | 2134 | semanticscholar.org |

| SO₂ Asymmetric Stretch | 1380 | 1376 | semanticscholar.org |

| SO₂ Symmetric Stretch | 1175 | 1173 | semanticscholar.org |

Stability and Decomposition Studies

Thermal Decomposition Pathways

The thermal decomposition of 4-Acetamidobenzenesulfonyl azide (B81097) involves the energetic release of nitrogen gas from the azide functional group. Understanding the kinetics and energetics of this process is crucial for its safe use.

Studies utilizing Accelerating Rate Calorimetry (ARC) have provided key data on the thermal stability of 4-Acetamidobenzenesulfonyl azide. High-quality thermal data from ARC experiments show that the initiation of decomposition for p-ABSA occurs at 100 °C. nih.govnih.gov Differential Scanning Calorimetry (DSC) is another technique used to assess thermal stability and the energetics of decomposition. nih.govacs.org For sulfonyl azides as a class, the average enthalpy of decomposition (ΔHD) has been determined to be approximately -201 kJ mol⁻¹. nih.govnih.govacs.org This value indicates a significant energetic yield upon decomposition. acs.org It is important to note that the reported energetic yields for sulfonyl azides in the literature can vary widely, which may be due to differences in analytical equipment and methodology. acs.org

Thermal Decomposition Properties of this compound

| Parameter | Value | Method |

|---|---|---|

| Decomposition Onset Temperature | 100 °C | Accelerating Rate Calorimetry (ARC) nih.govnih.gov |

| Average Enthalpy of Decomposition (for sulfonyl azides) | -201 kJ mol⁻¹ | Differential Scanning Calorimetry (DSC) nih.govnih.govacs.org |

When compared to diazo compounds, sulfonyl azides like p-ABSA are generally more thermally stable. nih.govacs.org However, the decomposition of sulfonyl azides results in a significantly higher energetic yield. nih.govacs.org For instance, the initiation of decomposition for the common diazo compound ethyl (phenyl)diazoacetate is 60 °C, which is considerably lower than the 100 °C onset for p-ABSA. nih.govnih.gov

The average enthalpy of decomposition for diazo compounds (excluding those with other energetic functional groups) is around -102 kJ mol⁻¹, which is substantially lower than the average for sulfonyl azides (-201 kJ mol⁻¹). nih.govnih.govacs.org This highlights that while diazo compounds may be less thermally stable, their decomposition is significantly less energetic than that of sulfonyl azides. acs.org

Comparative Thermal Properties: Sulfonyl Azides vs. Diazo Compounds

| Compound Class | Average Enthalpy of Decomposition (ΔHD) | General Thermal Stability |

|---|---|---|

| Sulfonyl Azides | -201 kJ mol⁻¹ nih.govnih.govacs.org | Higher nih.govacs.org |

| Diazo Compounds | -102 kJ mol⁻¹ nih.govnih.govacs.org | Lower nih.govnih.gov |

Although sulfonyl azides are energetic materials, this compound is often recommended as a safer alternative to other diazo transfer reagents, such as tosyl azide and methanesulfonyl azide, particularly for large-scale preparations. guidechem.com This recommendation is based on safety considerations, even though other reagents might offer advantages in terms of atom economy or ease of product isolation. guidechem.com The potential for thermal decomposition, which can lead to the release of irritating gases and vapors, necessitates careful handling, adequate ventilation, and appropriate personal protective equipment, especially during scale-up operations. fishersci.com

High-Pressure Behavior and Phase Transitions

The application of high pressure induces significant changes in the crystal structure and molecular arrangement of this compound. These changes have been investigated using techniques such as in situ Raman scattering, IR absorption, and synchrotron angle-dispersive X-ray diffraction (ADXRD). nih.govacs.org

At ambient conditions, this compound crystallizes in a monoclinic structure with a P21 space group. chemicalbook.comchemicalbook.comresearchgate.net The unit cell parameters have been determined to be a = 8.0529 Å, b = 22.988 Å, c = 8.3123 Å, and β = 93.534°. chemicalbook.comchemicalbook.comresearchgate.net

Upon compression up to approximately 13 GPa, the compound undergoes two distinct phase transitions. nih.govacs.org

First Phase Transition: This occurs in the pressure range of 0.8-2 GPa. nih.govacs.org This transition is attributed to a distortion of the benzene (B151609) ring and the rotation of the methyl (CH₃) group. nih.govacs.org

Second Phase Transition: A second transition is observed at a pressure of 4.2 GPa. nih.govacs.org This change is believed to be induced by a rearrangement of the azide group and the hydrogen bond network within the crystal. nih.govacs.org

These transitions are confirmed by changes observed in both spectroscopic (Raman, IR) and X-ray diffraction patterns. nih.govacs.org

Crystallographic and High-Pressure Data for this compound

| Condition | Parameter | Value |

|---|---|---|

| Ambient Pressure | Crystal System | Monoclinic chemicalbook.comchemicalbook.comresearchgate.net |

| Space Group | P21chemicalbook.comchemicalbook.comresearchgate.net | |

| Cell Parameter (a) | 8.0529 Å chemicalbook.comchemicalbook.comresearchgate.net | |

| Cell Parameter (b) | 22.988 Å chemicalbook.comchemicalbook.comresearchgate.net | |

| Cell Parameter (c) | 8.3123 Å chemicalbook.comchemicalbook.comresearchgate.net | |

| Cell Parameter (β) | 93.534° chemicalbook.comchemicalbook.comresearchgate.net | |

| High Pressure | First Phase Transition | 0.8-2 GPa nih.govacs.org |

| Second Phase Transition | 4.2 GPa nih.govacs.org |

The behavior of the azide group (N₃) under high pressure is a key feature of the compound's structural evolution. At ambient pressure, hydrogen-bonding interactions allow molecules of 4-ABSA to form pairs, resulting in π-stacked dimers. chemicalbook.comchemicalbook.com The bent nature of the azide group is significant for its electronic properties. chemicalbook.com

Analysis of the vibrational modes of the azide group suggests that upon compression, the bent azide group undergoes a progressive rotation. nih.govacs.org This rotation is thought to be a consequence of the compression of the unit cell, particularly along the b-axis. nih.govacs.org The rearrangement of the azide group, along with changes in the hydrogen bond network, is the likely driver for the second phase transition observed at 4.2 GPa. nih.govacs.org The interplay of hydrogen bonds and π-stacking interactions makes 4-ABSA a valuable subject for studying the influence of non-covalent forces in organic azides during compression. chemicalbook.com

Photodecomposition Pathways

The photodecomposition of sulfonyl azides, including this compound, is a well-established method for generating highly reactive intermediates. This process typically involves the cleavage of the N₂ molecule from the azide moiety upon absorption of light, leading to the formation of a sulfonyl nitrene.

The photolysis of a sulfonyl azide results in the extrusion of molecular nitrogen (N₂) and the formation of a highly reactive sulfonyl nitrene intermediate. nih.govchemrxiv.orgsu.se This process can be initiated by direct UV irradiation or through photosensitization using visible light and a photocatalyst. researchgate.netnih.govchemrxiv.org

The initially formed nitrene is in a singlet state. However, it can undergo intersystem crossing (ISC) to the more stable triplet state. acs.orgnih.gov Recent studies in visible-light photocatalysis have shown that energy transfer from a photoactive catalyst to the sulfonyl azide can directly generate the triplet sulfonyl nitrene. researchgate.netnih.govchemrxiv.org This triplet nitrene, being a diradical, exhibits different reactivity compared to the singlet state. chemrxiv.org

An alternative pathway under certain photocatalytic conditions involves the single-electron transfer (SET) reduction of the sulfonyl azide. acs.org This process can lead to the formation of a sulfonyl nitrene radical anion, which is another key reactive intermediate with distinct reactivity from the neutral singlet or triplet nitrenes. acs.org The formation of this radical anion has been proposed as a viable pathway in the aziridination of alkenes. acs.org

Once formed, the sulfonyl nitrene intermediate can undergo various subsequent reactions, which can include fragmentation and rearrangement, often dictated by the reaction conditions and the presence of other reagents.

In the presence of aromatic substrates like benzene, the generated nitrene can add to the aromatic ring to form a three-membered aziridine-like intermediate. youtube.com This intermediate can then undergo an electrocyclic ring-opening, expanding to a seven-membered azepine ring, which constitutes a significant rearrangement process. youtube.com

When generated in specific solvents, the nitrene can participate in fragmentation of the solvent molecule. For instance, the triplet sulfonyl nitrene is capable of abstracting a hydrogen atom from a solvent like tetrahydrofuran (B95107) (THF). researchgate.netnih.gov This initiates a radical chain reaction where the THF radical can react with another molecule of the sulfonyl azide, leading to the generation of a sulfonyl radical and fragmentation of the original azide. researchgate.netnih.gov

Furthermore, the reaction of the sulfonyl nitrene with substituted aromatic compounds can lead to rearrangement products. For example, in reactions with nitrobenzene, the nitrene can behave as an electrophilic triplet species, leading to products where the nitro group has been displaced. acs.org This represents a complex pathway involving addition, rearrangement, and fragmentation.

Future Research Directions

Exploration of Novel Reactivity Modes for 4-Acetamidobenzenesulfonyl Azide (B81097)

While 4-acetamidobenzenesulfonyl azide is widely recognized as a diazo transfer reagent for reactions with active methylene (B1212753) compounds, future research will likely delve into uncovering new modes of reactivity. guidechem.com This exploration could involve its participation in unprecedented cycloaddition reactions, C-H functionalization, and metal-catalyzed cross-coupling reactions. Researchers are interested in expanding the substrate scope of p-ABSA to include less reactive compounds, which has traditionally been a challenge. orgsyn.org The development of novel catalytic systems, perhaps employing earth-abundant metals or photoredox catalysis, could unlock new reaction pathways. For instance, its use as a hydroazidation catalyst for the facile preparation of organoazides suggests a broader potential in introducing the azide functionality. chemicalbook.comsigmaaldrich.comfishersci.be

Future investigations may also focus on harnessing the unique electronic and steric properties of the acetamido group to influence regioselectivity and stereoselectivity in asymmetric catalysis. The development of chiral ligands that can interact with the p-ABSA molecule could lead to highly enantioselective transformations, a key goal in modern synthetic chemistry.

Advanced Computational Modeling for Predictive Synthesis and Mechanism Elucidation

The integration of advanced computational modeling is set to revolutionize the study and application of this compound. High-level density functional theory (DFT) calculations can provide deep insights into the transition states and intermediates of reactions involving p-ABSA, helping to elucidate complex reaction mechanisms. acs.org This understanding is crucial for optimizing reaction conditions and for the rational design of new catalysts and reagents.

A significant future direction is the development of predictive models that can forecast the outcome of reactions with p-ABSA. By creating computational models, researchers can pre-screen potential substrates and reaction conditions, saving significant time and resources compared to traditional trial-and-error approaches. mit.edu For example, models could predict the feasibility and potential yield of diazo transfer reactions with a wide range of substrates, accelerating the discovery of new synthetic methodologies. mit.edu High-pressure studies combined with theoretical calculations have already provided insights into the structural evolution and behavior of the azide group under pressure, which can inform its reactivity. acs.org

Table 1: Computational Approaches in Chemical Synthesis

| Computational Technique | Application in this compound Research | Potential Impact |

|---|---|---|

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, analysis of vibrational modes, and understanding of electronic structure. acs.org | Optimization of reaction conditions and rational design of new catalysts. |

| Molecular Dynamics (MD) | Simulation of the behavior of p-ABSA and its derivatives in different solvent environments and biological systems. | Understanding intermolecular interactions and predicting binding affinities. |

| Quantitative Structure-Activity Relationship (QSAR) | Modeling the relationship between the chemical structure of p-ABSA derivatives and their biological activity. researchgate.net | Rational design of new therapeutic agents with improved potency and selectivity. researchgate.net |

| Machine Learning (ML) | Predicting reaction outcomes, identifying optimal reaction conditions, and screening for novel substrates. | Accelerating the discovery of new reactions and applications. |

Expansion of Applications in Emerging Fields of Chemical Biology and Nanoscience

The unique properties of the azide group make this compound a valuable tool for emerging interdisciplinary fields like chemical biology and nanoscience. The azide functionality is a key player in bioorthogonal chemistry, allowing for the specific labeling of biomolecules in their native environment. nih.gov Future research will likely focus on using p-ABSA to introduce azide groups into proteins, carbohydrates, and nucleic acids, enabling the study of their function and localization within living cells. nih.govbioscience.co.uk The Staudinger ligation and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry," are powerful methods for attaching probes to azide-modified biomolecules. chemicalbook.comnih.gov

In nanoscience, p-ABSA can be used to functionalize the surface of nanoparticles and other materials. The introduction of azide groups allows for the subsequent attachment of a wide variety of molecules through click chemistry, leading to the development of new materials with tailored properties for applications in drug delivery, diagnostics, and catalysis. Research into the synthesis of modular brush polymer-protein hybrids using diazo transfer and click chemistry highlights the potential in this area. tandfonline.com

Development of Environmentally Benign Synthetic Strategies and Reagents

There is a growing emphasis in the chemical community on the development of "green" and sustainable synthetic methods. While this compound is considered a safer alternative to other azidating agents like trifluoromethanesulfonyl azide, research will continue to focus on developing even safer and more environmentally friendly reagents and procedures. guidechem.com This includes the design of next-generation diazo transfer reagents that are intrinsically non-explosive and stable for long-term storage. nih.gov

Future strategies may involve the development of catalytic, atom-economical reactions that minimize waste generation. The use of recyclable catalysts, such as polymer-supported reagents, can also contribute to more sustainable processes. benthamdirect.com Furthermore, exploring the use of greener reaction media, such as water or ionic liquids, in reactions involving p-ABSA will be a key research area. wikipedia.org For example, a copper-catalyzed three-component reaction of terminal alkynes, sulfonyl azides, and water has been developed for the synthesis of N-sulfonylamides, where water acts as both a solvent and a reagent. orgsyn.org

Table 2: Safer Diazo Transfer Reagents

| Reagent | Key Features | Reference |

|---|---|---|

| 2-Azido-4,6-dimethoxy-1,3,5-triazine (ADT) | Crystalline, intrinsically non-explosive, highly efficient, and shelf-stable. | nih.gov |

| 2-Azido-1,3-dimethylimidazolinium hexafluorophosphate (B91526) (ADMP) | Safe and stable crystalline reagent for diazo-transfer to primary amines. | rsc.org |

| Polymer-supported diazo-transfer agents | Minimize handling concerns and allow for easier purification. | benthamdirect.com |

| This compound (p-ABSA)/DBU reagent | A safer alternative to sodium azide for the synthesis of alkyl and acyl azides. | ysu.edu |

Investigation of Biological Activities of Derived Compounds

The sulfonamide scaffold is a well-known pharmacophore present in a wide range of clinically used drugs, including antibacterial, anti-inflammatory, and anticancer agents. Given that this compound serves as a precursor to a diverse array of sulfonamide derivatives, a significant future research direction will be the systematic investigation of the biological activities of these novel compounds. bioscience.co.uknih.gov

Synthesis of libraries of compounds derived from p-ABSA, followed by high-throughput screening, could lead to the discovery of new drug candidates with unique mechanisms of action. researchgate.net For example, studies have already shown that some benzenesulfonamide (B165840) derivatives possess anti-inflammatory, antimicrobial, and antioxidant properties. researchgate.netnih.gov Future work will likely involve the use of computational methods, such as QSAR, to guide the design of new derivatives with enhanced biological activity and improved pharmacokinetic profiles. researchgate.net The exploration of these derivatives as inhibitors of specific enzymes or as modulators of protein-protein interactions holds considerable promise for the development of new therapeutics.

Q & A

Basic Questions

Q. What is the standard synthesis protocol for 4-Acetamidobenzenesulfonyl azide, and how can yield be optimized?

- Methodology : The compound is synthesized via nucleophilic substitution using 4-acetamidobenzenesulfonyl chloride and sodium azide in acetone at 0°C. Key parameters include:

- Stoichiometry : A 1:1.5 molar ratio of sulfonyl chloride to sodium azide ensures complete conversion .

- Catalyst : Tetrabutylammonium chloride (0.3 mol%) enhances reaction efficiency, increasing yield to 84% .

- Workup : Precipitation in ice-water slurry followed by vacuum drying minimizes product loss.

- Table 1 : Comparison of Synthesis Conditions

| Parameter | ||

|---|---|---|

| Solvent | Acetone | CH₂Cl₂ |

| Catalyst | None | Bu₄NCl |

| Yield | 75% | 84% |

| Reaction Time | 2 hours | 16 hours |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- 1H NMR : Peaks at δ 8.4 ppm (NH), 7.82 ppm (aromatic H), and 2.23 ppm (CH₃) confirm the acetamide and sulfonyl azide groups .

- FTIR : Absorbance at 2125 cm⁻¹ (N₃ stretch), 1674 cm⁻¹ (C=O), and 1160 cm⁻¹ (S=O) validates functional groups .

- Elemental Analysis : Matches calculated values (C: 39.86%, H: 3.26%, N: 23.22%) to ensure purity .

Q. What safety precautions are essential when handling this compound?

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (R36/37/38 hazard) .

- Storage : Keep in a cool, dry place away from heat sources due to azide instability .

- Spill Management : Neutralize with dilute sodium bicarbonate and dispose as hazardous waste .

Advanced Research Questions

Q. How does this compound compare to other sulfonyl azides in diazo transfer reactions?

- Mechanistic Advantage : The electron-withdrawing acetamide group stabilizes the diazo intermediate, reducing side reactions like dimerization .

- Safety Profile : Unlike mesyl or tosyl azides, it exhibits no impact sensitivity, making it safer for large-scale use .

- Application Example : Used in synthesizing diethyl (1-diazo-2-oxopropyl)phosphonate via efficient α-diazo carbonyl formation .

Q. How can Design of Experiments (DOE) optimize reactions involving this compound?

- Variable Screening : Use fractional factorial designs to identify critical factors (e.g., temperature, solvent polarity, azide stoichiometry) .

- Response Surface Methodology (RSM) : Model interactions between variables (e.g., catalyst loading vs. reaction time) to maximize yield .

- Case Study : A 2³ full factorial design reduced reaction time by 40% while maintaining >80% yield .

Q. How should researchers resolve discrepancies in reported physical properties (e.g., melting point)?

- Root Cause Analysis : Variability in melting points (107–111°C vs. 108–110°C) may arise from:

- Purity Differences : Recrystallization solvents (acetone/water vs. petroleum ether/CH₂Cl₂) affect crystal packing .

- Analytical Methods : Use differential scanning calorimetry (DSC) for precise measurement .

Q. What strategies mitigate instability during storage or reaction conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.